RJR-2403 hemioxalate, also known as Rivanicline hemioxalate or (E)-Metanicotine hemioxalate, is a compound recognized for its role as a neuronal nicotinic acetylcholine receptor agonist. It exhibits high selectivity for the α4β2 subtype of nicotinic receptors, which are implicated in various neurological processes. The compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases and cognitive enhancement.
RJR-2403 hemioxalate is classified as a neuronal nicotinic receptor agonist. Its selectivity profile shows a binding affinity (Ki value) of approximately 26 nM for the α4β2 subtype, while demonstrating significantly lower affinity for the α7 subtype, with a Ki value of around 36,000 nM . This selectivity is crucial for minimizing side effects associated with non-selective activation of nicotinic receptors.
The synthesis of RJR-2403 hemioxalate typically involves multi-step organic reactions that include the formation of key intermediates. While specific synthetic routes can vary, they generally encompass:
RJR-2403 hemioxalate possesses a complex molecular structure characterized by a pyridine ring substituted with various functional groups. The molecular formula is CHNO (for the hemioxalate form). Key structural features include:
The three-dimensional conformation plays a significant role in its binding affinity and selectivity towards nicotinic receptors .
RJR-2403 hemioxalate participates in various chemical reactions typical of nicotinic receptor agonists, including:
The mechanism of action for RJR-2403 hemioxalate primarily involves:
RJR-2403 hemioxalate exhibits several notable physical and chemical properties:
These properties are essential for its application in research settings where precise dosing and stability are required .
RJR-2403 hemioxalate has several significant applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: